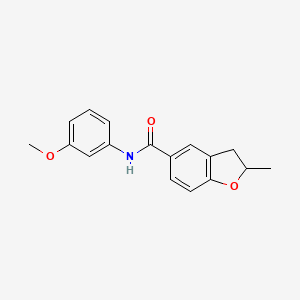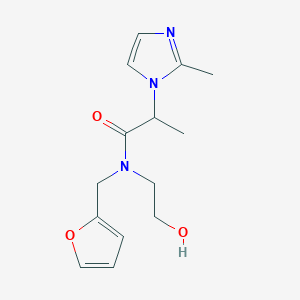
N-(3-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide, also known as 25B-NBOMe, is a synthetic psychedelic drug that belongs to the NBOMe class of compounds. It is a potent agonist of the 5-HT2A receptor, which plays a key role in the regulation of mood, perception, and cognition. 25B-NBOMe is a relatively new drug, and its synthesis, mechanism of action, and physiological effects are still being studied.
Mecanismo De Acción
The mechanism of action of N-(3-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide is not fully understood, but it is believed to act as a partial agonist of the 5-HT2A receptor. This receptor is found primarily in the brain, and is involved in the regulation of mood, perception, and cognition. When N-(3-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide binds to the 5-HT2A receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide are complex and not fully understood. It is known that N-(3-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide has a high affinity for the 5-HT2A receptor, which is responsible for the drug's psychedelic effects. These effects can include altered perception, mood, and cognition. The drug can also cause physical effects such as increased heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide for lab experiments is its high potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in the brain. However, the drug's potent psychoactive effects can also make it challenging to use in lab experiments, as it can be difficult to separate the drug's effects on behavior and cognition from its effects on the brain.
Direcciones Futuras
There are several potential future directions for research on N-(3-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide. One area of interest is its potential therapeutic applications, particularly for depression and anxiety disorders. Another area of research is the drug's effects on the brain, and how it may be used to study the role of the 5-HT2A receptor in various neurological and psychiatric conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide, and how it interacts with other neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of N-(3-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide is a complex process that involves several steps. The starting material is 2C-B, a well-known psychedelic drug. The synthesis begins with the conversion of 2C-B to N-(3-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide through a series of chemical reactions. The final product is a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide has been the subject of several scientific studies, mainly focused on its pharmacological properties and potential therapeutic applications. One study found that N-(3-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide has a high affinity for the 5-HT2A receptor, which suggests that it may have potential as a treatment for depression and anxiety disorders. Another study investigated the effects of N-(3-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide on the brain, and found that it increased the release of dopamine, a neurotransmitter that is associated with pleasure and reward.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-8-13-9-12(6-7-16(13)21-11)17(19)18-14-4-3-5-15(10-14)20-2/h3-7,9-11H,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCWSBGPKDOVPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,5-dimethylphenoxy)methyl]-N-[1-(4-fluorophenyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6083561.png)
![4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol](/img/structure/B6083564.png)
![N-benzyl-2-[(4-methoxyphenyl)amino]nicotinamide](/img/structure/B6083568.png)
![7-(2-chlorophenyl)-5-methyl-6-[(4-methyl-1-piperazinyl)carbonyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6083577.png)
![2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6083583.png)


![1-(4-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B6083604.png)
![N-(3-bromophenyl)-2-cyano-3-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B6083616.png)
![N-(2,4-dichlorophenyl)-2-[(4-hydroxy-5-methyl-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6083624.png)
![3,5-dimethoxy-N-({1-[(2-oxo-1-pyrrolidinyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6083628.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6083644.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6083646.png)
![4-{[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide](/img/structure/B6083648.png)